molecular formula C15H20N2S B12254033 N-[(4-tert-butylphenyl)methyl]-5-methyl-1,3-thiazol-2-amine

N-[(4-tert-butylphenyl)methyl]-5-methyl-1,3-thiazol-2-amine

Cat. No.: B12254033
M. Wt: 260.4 g/mol
InChI Key: HECHKNCHPMUGJX-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)methyl]-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a tert-butylphenyl group, and a methyl group. Thiazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C15H20N2S

Molecular Weight

260.4 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H20N2S/c1-11-9-16-14(18-11)17-10-12-5-7-13(8-6-12)15(2,3)4/h5-9H,10H2,1-4H3,(H,16,17)

InChI Key

HECHKNCHPMUGJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)methyl]-5-methyl-1,3-thiazol-2-amine typically involves the reaction of 4-tert-butylbenzyl chloride with 5-methyl-1,3-thiazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)methyl]-5-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenyl group can be replaced by other nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.

    Substitution: Various nucleophiles (halides, amines, thiols); reactions are conducted in polar solvents like DMF or DMSO under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated, aminated, or thiolated derivatives

Scientific Research Applications

N-[(4-tert-butylphenyl)methyl]-5-methyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)methyl]-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-[(4-tert-butylphenyl)methyl]-5-methyl-1,3-thiazol-2-amine can be compared with other similar thiazole derivatives, such as:

  • N-[(4-tert-butylphenyl)methyl]-2-methyl-1,3-thiazol-4-amine
  • N-[(4-tert-butylphenyl)methyl]-5-ethyl-1,3-thiazol-2-amine
  • N-[(4-tert-butylphenyl)methyl]-5-methyl-1,3-thiazol-4-amine

These compounds share a similar core structure but differ in the position and type of substituents on the thiazole ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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